1-Oxa-8-azaspiro[4.5]decane hydrochloride
描述
Strategic Importance of Spirocyclic Scaffolds in Medicinal Chemistry and Drug Discovery
Spirocyclic scaffolds, defined by two rings sharing a single common atom, are increasingly recognized as privileged structures in drug discovery. Their inherent three-dimensionality offers a significant advantage over traditional flat, aromatic systems by allowing for a more precise spatial arrangement of functional groups, which can lead to enhanced interactions with complex biological targets like proteins. tandfonline.com This structural rigidity locks the molecule into a limited number of well-defined conformations, a feature that can optimize binding affinity and improve selectivity for the intended target. tandfonline.comcymitquimica.com
The move towards molecules with a higher fraction of sp3-hybridized carbon atoms, a characteristic of spirocycles, is correlated with improved physicochemical and pharmacokinetic properties. researchgate.net For instance, the incorporation of spirocyclic motifs has been shown to increase water solubility and metabolic stability when compared to their non-spirocyclic counterparts. tandfonline.com This "escape from flatland" is a key strategy for medicinal chemists to address challenges in drug development, enhancing properties such as potency and selectivity. researchgate.netdndi.org While the synthesis of these complex structures can be challenging, the development of new synthetic methodologies is making them more accessible for exploration in various therapeutic areas, including neurological, infectious, and metabolic diseases, as well as cancer. nih.govresearchgate.net
Foundational Research and Historical Trajectory of 1-Oxa-8-azaspiro[4.5]decane Derivatives
One of the foundational areas of research for 1-oxa-8-azaspiro[4.5]decane derivatives has been in the pursuit of treatments for neurodegenerative disorders, particularly Alzheimer's disease. A significant body of early work focused on designing these compounds as M1 muscarinic agonists. nih.gov Muscarinic agonists are of interest for Alzheimer's treatment because they can stimulate postsynaptic receptors involved in memory. mdpi.com
In a key study, researchers synthesized a series of 1-oxa-8-azaspiro[4.5]decanes by incorporating the tetrahydrofuran (B95107) ring from the known muscarinic agonist, muscarone (B76360), into an 8-azaspiro[4.5]decane skeleton. nih.gov The initial compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, demonstrated potent but non-selective muscarinic activity. nih.gov This led to systematic modifications of the scaffold to improve selectivity for the M1 receptor over the M2 receptor, aiming to enhance therapeutic effects while minimizing side effects. nih.gov These structure-activity relationship (SAR) studies revealed that specific substitutions on the spirocyclic core could yield compounds with a preferential affinity for M1 receptors and potent antiamnesic activity in preclinical models. nih.gov
Notably, the 2-ethyl analogue and the 3-methylene analogue were found to be partial agonists for M1 receptors. nih.gov The absolute configuration of one of the most promising compounds was determined by X-ray crystallography, providing crucial insights for future design. nih.gov This line of research established the 1-oxa-8-azaspiro[4.5]decane scaffold as a viable framework for developing CNS-active agents.
Interactive Data Table: In Vivo Activity of M1 Muscarinic Agonist Derivatives
| Compound | Modification | Antiamnesic Activity (scopolamine-induced impairment) | Hypothermia Induction | M1 Receptor Affinity | M2 Receptor Affinity |
| 17 | 2,8-Dimethyl-3-one | Potent | Potent | High | High |
| 18 | 2-Ethyl-8-methyl-3-one | Potent | Separated from antiamnesic effect | Preferential for M1 | Lower |
| 29 | 2,8-Dimethyl-3-methylene | Potent | Separated from antiamnesic effect | Preferential for M1 | Lower |
| 26, 28 | 3-Dithioketal analogues | Potent | Separated from antiamnesic effect | Preferential for M1 | Lower |
| 37 | 3-Oxime analogue | Potent | Separated from antiamnesic effect | Preferential for M1 | Lower |
| Source: Adapted from research findings on M1 muscarinic agonists. nih.gov |
Contemporary Research Landscape of 1-Oxa-8-azaspiro[4.5]decane Hydrochloride
The contemporary research landscape for this compound and its derivatives continues to focus on neurology, with a significant shift towards their application as highly selective ligands for imaging key protein targets in the brain. nih.govdntb.gov.ua A prominent area of investigation is the development of radioligands for the sigma-1 (σ1) receptor, a protein implicated in various neurodegenerative diseases. nih.govresearchgate.net
Recent studies have reported the design, synthesis, and evaluation of novel 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands for use in Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of molecular targets in vivo. Researchers have successfully synthesized a series of these ligands, demonstrating nanomolar affinity for σ1 receptors and moderate to good selectivity over the related σ2 subtype. nih.govresearchgate.net
In one study, a lead compound from this series was radiolabeled with fluorine-18 (B77423) ([¹⁸F]). nih.gov Preclinical evaluation in mice showed high initial brain uptake and specific accumulation in brain regions known to be rich in σ1 receptors. nih.gov These findings suggest that [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives are promising candidates for further development as PET radiotracers to study σ1 receptor distribution and density in the context of neurological disorders. nih.govresearchgate.net This research highlights the evolution of the scaffold's application from potential therapeutics to sophisticated diagnostic tools for brain imaging. figshare.comnih.gov
Interactive Data Table: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors
| Compound Derivative | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (Ki σ2 / Ki σ1) |
| Derivative 1 | 0.47 | Not specified | >2 |
| Derivative 2 | 12.1 | Not specified | >44 |
| Compound 8 | Not specified | Not specified | 44 (Best Selectivity) |
| Source: Adapted from research on selective σ1 receptor ligands. nih.govresearchgate.net |
Structure
2D Structure
属性
IUPAC Name |
1-oxa-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(10-7-1)3-5-9-6-4-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAJAVVOPJHOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620324 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-79-4 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-oxa-8-azaspiro[4.5]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1 Oxa 8 Azaspiro 4.5 Decane Hydrochloride
Development of Efficient Synthetic Routes to the 1-Oxa-8-azaspiro[4.5]decane Core
The construction of the 1-oxa-8-azaspiro[4.5]decane nucleus is a key challenge for chemists, necessitating innovative and efficient synthetic strategies.
Multi-Step Synthesis Pathways and Optimization Strategies
Multi-step synthesis is a common approach to building complex molecules like 1-oxa-8-azaspiro[4.5]decane from simpler, readily available starting materials. youtube.comudel.edu Researchers have developed various pathways that often involve the sequential formation of the piperidine (B6355638) and tetrahydrofuran (B95107) rings.
One notable approach begins with the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane, which serves as a versatile intermediate. This intermediate can be synthesized from 4-piperidone (B1582916) and ethylene (B1197577) glycol. Subsequent chemical transformations can then be performed to yield the desired 1-oxa-8-azaspiro[4.5]decane core.
A different synthetic strategy has been developed for 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which starts from 4-aminophenol (B1666318) and either α-glycolic acid or lactic acid. nih.gov This multi-step process, typically involving three or four steps, highlights the versatility of synthetic approaches to different isomers of the oxa-azaspiro[4.5]decane framework. nih.gov
Novel Cyclization Approaches and Reaction Conditions for Spirocyclic Construction
The formation of the spirocyclic junction is the cornerstone of any synthetic route to 1-oxa-8-azaspiro[4.5]decane. Novel cyclization reactions are continuously being explored to enhance efficiency and stereocontrol.
One innovative method involves a metal-catalyzed oxidative cyclization. nih.gov This key step has been utilized in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. nih.gov The optimization of this cyclization is critical and involves screening different metal catalysts and oxidants to achieve the desired transformation. For instance, the conversion of 2-hydroxy-N-(4-hydroxyphenyl)acetamide to the spirocyclic dione (B5365651) has been a focus of such optimization studies. nih.gov
Another advanced approach employs a diastereoselective Au/Pd relay catalytic tandem cyclization. researchgate.net This method generates dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net The process starts with the formation of a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition. researchgate.net Such relay catalysis, where two different metal catalysts work in sequence, offers a powerful tool for constructing complex molecular architectures with high selectivity. researchgate.net
Derivatization Strategies for 1-Oxa-8-azaspiro[4.5]decane Hydrochloride Analogues
Once the core 1-oxa-8-azaspiro[4.5]decane structure is in hand, chemists can modify it by adding various functional groups to fine-tune its properties and explore its biological activity.
Introduction of Functional Groups for Biological Probing
The introduction of specific functional groups onto the 1-oxa-8-azaspiro[4.5]decane scaffold allows for the investigation of structure-activity relationships (SAR). This involves systematically altering parts of the molecule to understand how these changes affect its interaction with biological targets.
For example, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as selective σ1 receptor ligands. nih.gov These derivatives were designed to explore the chemical space around the core structure. Modifications included the introduction of different substituents on the piperidine nitrogen. One particularly interesting derivatization was the introduction of a fluorine-18 (B77423) (¹⁸F) atom to create a radioligand for positron emission tomography (PET) imaging. nih.govresearchgate.net This was achieved by reacting a tosylate precursor with [¹⁸F]fluoride, demonstrating a practical method for incorporating a functional group for biological imaging. nih.gov
Further studies have shown that replacing the 1,4-dioxa-8-azaspiro[4.5]decane moiety with smaller, less lipophilic groups like a tetrahydrofuran moiety can still result in high affinity for the σ1 receptors. researchgate.net This indicates that the core spirocyclic system is a key pharmacophoric element that can be decorated with various functional groups to modulate biological activity.
Synthesis of Substituted 1-Oxa-8-azaspiro[4.5]decan-3-one Derivatives
A significant class of derivatives is the 1-oxa-8-azaspiro[4.5]decan-3-ones. The synthesis of these compounds allows for the exploration of how the introduction of a ketone functionality impacts biological activity.
One study detailed the synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and its analogues. nih.gov These compounds were designed by incorporating a tetrahydrofuran ring into an 8-azaspiro[4.5]decane skeleton. nih.gov The synthesis of these ketone derivatives provided a platform for systematic modifications. For instance, the 2-ethyl analogue and the 3-methylene analogue were prepared to investigate the effect of these changes on M1 muscarinic receptor affinity. nih.gov The ketone group itself can also be a site for further chemical modification, as demonstrated by the synthesis of the corresponding 3-dithioketal and 3-oxime analogues. nih.gov
The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has also been reported, starting from 4-aminophenol and α-glycolic acid or lactic acid. researchgate.net The key step in this synthesis is a metal-catalyzed oxidative cyclization of an amide intermediate. researchgate.net
Below is a data table summarizing some of the synthesized derivatives and their respective synthetic approaches.
| Compound Name | Starting Materials | Key Synthetic Step | Reference |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Not specified in abstract | Incorporation of tetrahydrofuran ring into 8-azaspiro[4.5]decane skeleton | nih.gov |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Not specified in abstract | Modification of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | nih.gov |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Not specified in abstract | Modification of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | 4-Aminophenol, α-glycolic acid or lactic acid | Metal-catalyzed oxidative cyclization | nih.govresearchgate.net |
| [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative | Tosylate precursor | Nucleophilic ¹⁸F-substitution | nih.govresearchgate.net |
Asymmetric Synthesis and Chiral Resolution of 1-Oxa-8-azaspiro[4.5]decane Enantiomers
The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the development of methods to obtain enantiomerically pure compounds is a critical aspect of modern chemical synthesis. For 1-oxa-8-azaspiro[4.5]decane derivatives, both asymmetric synthesis to directly form a specific enantiomer and chiral resolution to separate a racemic mixture are employed.
Achieving chiral purity through stereoselective synthesis involves using chiral catalysts, auxiliaries, or starting materials to direct the formation of one enantiomer over the other. While direct asymmetric synthesis of the core this compound is not extensively detailed, related structures provide insight into potential strategies.
One advanced approach involves a diastereoselective relay catalysis, for instance using gold (Au) and palladium (Pd) catalysts in a tandem cyclization reaction to produce dearomatized oxa-azaspiro[4.5]decane derivatives. researchgate.net This method can create specific diastereomers by controlling the stereochemistry of the cycloaddition. researchgate.net Another common strategy in asymmetric synthesis is the use of enzymes, such as lipases, which can catalyze reactions with high enantioselectivity. mdpi.com Lipase-mediated acetylation or hydrolysis can resolve racemic alcohols or esters that are precursors to the final spirocycle, ensuring a high degree of chiral purity in the final product. mdpi.com The success of these enzymatic resolutions depends on factors like the enzyme choice, solvent, and temperature. mdpi.com
In many reported syntheses, derivatives of 1-oxa-8-azaspiro[4.5]decane are first prepared as a racemic mixture and then separated. nih.gov For example, the synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was achieved, which was then subjected to resolution to isolate the individual enantiomers. nih.gov
Chiral resolution is a widely practiced technique for separating racemic mixtures into their constituent enantiomers. wikipedia.org This is particularly relevant for 1-oxa-8-azaspiro[4.5]decane derivatives, where specific isomers have shown preferential biological activity. nih.gov
The most common method involves reacting the racemic amine of the spirocycle with a chiral acid to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer can be recovered by removing the chiral resolving agent. wikipedia.org The choice of the resolving agent is crucial and often requires screening various chiral acids to find one that provides efficient separation. onyxipca.com
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric acid | Chiral Acid |
| (-)-Malic acid | Chiral Acid |
| (-)-Mandelic acid | Chiral Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Acid |
| Dibenzoyltartaric acid | Chiral Acid |
This table is generated based on common practices in chiral resolution. libretexts.orgonyxipca.com
For instance, the optical resolution of compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane has been successfully performed, leading to the discovery that the desired M1 muscarinic agonist activity resided preferentially in the (-)-isomers. nih.gov The absolute configuration of the active (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S by X-ray crystal structure analysis. nih.gov
Another powerful separation technique is chiral column chromatography. onyxipca.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to elute at different times.
Applications of this compound as an Advanced Chemical Building Block
The 1-oxa-8-azaspiro[4.5]decane scaffold is a versatile building block for the synthesis of molecules with significant applications, particularly in pharmacology. nih.govnih.govresearchgate.net
Derivatives of this spirocycle have been extensively investigated as M1 muscarinic agonists. nih.gov Compounds such as 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one were designed by incorporating the tetrahydrofuran ring moiety of muscarone (B76360) into the spirocyclic system. nih.gov Systematic modifications led to compounds with preferential affinity for M1 over M2 receptors and potent activity in preclinical models, highlighting their potential for treating dementia of the Alzheimer's type. nih.gov The in vivo selectivity of these compounds was a key factor in their selection for further studies. nih.gov
Table 2: Investigated 1-Oxa-8-azaspiro[4.5]decane Derivatives and Their Target
| Compound | Target Application |
|---|---|
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | M1 Muscarinic Agonist |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | M1 Muscarinic Agonist |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | M1 Muscarinic Agonist |
| Fluorinated 1-oxa-8-azaspiro[4.5]decane derivatives | σ1 Receptor Ligands for PET Imaging |
This table is based on findings from cited research. nih.govnih.govresearchgate.net
More recently, the 1-oxa-8-azaspiro[4.5]decane framework has been used to design selective ligands for sigma-1 (σ1) receptors. nih.govresearchgate.net These receptors are involved in various central nervous system functions, and ligands targeting them are valuable as potential diagnostics and therapeutics. Researchers have synthesized a series of these derivatives that exhibit high, nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors. nih.govresearchgate.net By radiolabeling these compounds with isotopes like fluorine-18, they can be used as agents for Positron Emission Tomography (PET) to image the distribution of σ1 receptors in the brain. nih.govresearchgate.net These findings suggest that such derivatives are promising lead compounds for developing novel brain imaging agents. nih.govresearchgate.net
Furthermore, the inherent reactivity of the oxa-azaspiro[4.5]decane core allows it to serve as a versatile intermediate. For example, related oxa-azaspiro structures can be synthesized through catalytic processes and can participate in further cycloaddition reactions, demonstrating their utility as platforms for building even more complex molecular architectures. researchgate.net
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Oxa-7-azaspiro[4.5]decane |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one |
| (+)-Tartaric acid |
| (-)-Malic acid |
| (-)-Mandelic acid |
| (+)-Camphor-10-sulfonic acid |
Biological Activity and Pharmacological Mechanisms of 1 Oxa 8 Azaspiro 4.5 Decane Hydrochloride Derivatives
Comprehensive Analysis of Receptor Binding Profiles and Ligand Affinities
The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a versatile structural template for developing ligands targeting distinct neurological receptors. Researchers have successfully synthesized derivatives exhibiting potent and selective activity at both muscarinic acetylcholine (B1216132) receptors and sigma-1 receptors. This section details the specific binding characteristics and pharmacological mechanisms of these two classes of derivatives.
Muscarinic Acetylcholine Receptor Agonist Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives
A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists, which are of interest for the potential symptomatic treatment of Alzheimer's disease. nih.gov These compounds were designed by incorporating the tetrahydrofuran (B95107) ring element of muscarone (B76360) into an 8-azaspiro[4.5]decane framework. nih.gov The primary pharmacological goal is to achieve M1 receptor agonism, which is linked to enhancing cognitive processes, while minimizing M2 receptor-mediated side effects. nih.govmdpi.com Muscarinic agonists can influence the processing of amyloid precursor protein (APP), with M1 and M3 receptor activation potentially reducing the production of amyloid-beta (Aβ) peptides. mdpi.com
Systematic modifications of the initial compound, 2,8-dimethyl-1-oxa-8-azaspiro figshare.comacs.orgdecan-3-one, led to the development of derivatives with preferential affinity for M1 receptors over M2 receptors. nih.gov While the initial compound showed potent but non-selective muscarinic activity, several analogues demonstrated improved M1 selectivity. nih.gov
Key findings from these studies include:
Analogues such as the 2-ethyl (18), 3-methylene (29), 3-dithioketal (26, 28), and 3-oxime (37) derivatives all showed a preferential affinity for M1 receptors compared to M2 receptors. nih.gov
Specifically, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29) were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, which indicates they act as partial agonists at M1 muscarinic receptors. nih.gov
Optical resolution of these two compounds revealed that while the eudismic ratios for binding affinity were low, the M1 agonist activity was primarily associated with the (-)-isomers. nih.gov
X-ray crystal structure analysis determined the absolute configuration of (-)-29 to be S, which is the same as that of muscarone. nih.gov
| Compound | Modification | M1 Receptor Affinity | M2 Receptor Affinity | M1 Selectivity | Functional Activity |
|---|---|---|---|---|---|
| Compound 17 | 2,8-dimethyl-3-one | Potent | Potent | Non-selective | Agonist |
| Compound 18 | 2-ethyl-8-methyl-3-one | Preferential | Lower | Selective | Partial Agonist |
| Compound 29 | 2,8-dimethyl-3-methylene | Preferential | Lower | Selective | Partial Agonist |
| Compound 37 | 3-oxime | Preferential | Lower | Selective | Not specified |
The synthesized compounds were evaluated in vivo to assess their central muscarinic activity, particularly their ability to reverse scopolamine-induced memory impairment in rats, a common model for amnesia. nih.gov Simultaneously, cholinergic side effects, such as the induction of hypothermia, tremor, and salivation, were monitored. nih.gov
A key success of the research was identifying compounds that exhibited a potent antiamnesic effect that was significantly separated from the activity that induces hypothermia. nih.gov This separation suggests a favorable therapeutic window. Based on its promising in vivo selectivity profile, the (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was selected for further clinical investigation. nih.gov
Sigma-1 Receptor Ligand Development Based on 1-Oxa-8-azaspiro[4.5]decane Derivatives
The 1-oxa-8-azaspiro[4.5]decane core has also been utilized to develop high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in various neurological conditions. researchgate.netnih.govfrontiersin.org These ligands have been primarily investigated for their potential as imaging agents for Positron Emission Tomography (PET). nih.gov
A series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated high, nanomolar affinity for σ1 receptors. researchgate.netnih.gov The binding affinity (Ki) values for these ligands typically ranged from 0.47 to 12.1 nM. nih.gov
These derivatives also showed moderate to good selectivity for the σ1 receptor over the σ2 receptor subtype. nih.gov The selectivity ratio (Ki(σ2)/Ki(σ1)) for a series of seven such ligands was found to be between 2 and 44. researchgate.netnih.gov Another related derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, also showed high affinity for the σ1 receptor (Ki = 5.4 ± 0.4 nM) and a 30-fold selectivity over the σ2 receptor. figshare.comacs.orgnih.gov
| Compound Series | σ1 Receptor Affinity (Ki) | Selectivity (Ki σ2 / Ki σ1) | Reference |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decanes | 0.47 - 12.1 nM | 2 - 44 | nih.gov |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | 5.4 ± 0.4 nM | 30-fold | figshare.comnih.gov |
A primary application for these high-affinity sigma-1 ligands is in the development of radiotracers for PET imaging, which allows for the visualization and quantification of σ1 receptors in the brain and other tissues. researchgate.netnih.gov One promising compound was selected for radiolabeling with fluorine-18 (B77423) ([¹⁸F]). nih.gov
The resulting radioligand, [¹⁸F]8, was produced with a high radiochemical purity of over 99% and a molar activity of 94–121 GBq/μmol. researchgate.netnih.gov Biodistribution studies in mice showed that [¹⁸F]8 had high initial uptake in the brain. nih.gov Furthermore, ex vivo autoradiography confirmed that the radiotracer accumulated in brain regions known to be rich in σ1 receptors. researchgate.netnih.gov The specificity of this binding was demonstrated in blocking studies, where pretreatment of mice with a known σ1 ligand, SA4503, led to a significant reduction (70-75% at 30 minutes) in the brain-to-blood ratio of the radiotracer. researchgate.netnih.gov These findings suggest that such derivatives are promising leads for developing effective PET imaging agents for σ1 receptors. researchgate.netnih.gov Similarly, a related [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative also showed specific binding to σ1 receptors in both in vitro and in vivo studies. figshare.comacs.orgnih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition by 1-Oxa-8-azaspiro[4.5]decane-8-carboxamide Compounds
Research has identified the 1-oxa-8-azaspiro[4.5]decane scaffold as a promising core for the development of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). Specifically, compounds featuring a 1-oxa-8-azaspiro[4.5]decane-8-carboxamide structure have demonstrated significant inhibitory activity against FAAH. These spirocyclic compounds have emerged as a lead series in the pursuit of novel therapeutic agents, distinguishing themselves with superior potency for the FAAH enzyme. researchgate.net The development of these inhibitors is aimed at treating a range of conditions associated with FAAH activity. nih.gov
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382) (AEA) and other related signaling lipids. mdpi.com The inhibition of FAAH presents an indirect method for modulating the endocannabinoid system. mdpi.com By blocking this principal degradation pathway, FAAH inhibitors effectively increase the levels of endogenous cannabinoids like anandamide in a targeted manner. google.com This elevation of endocannabinoid tone potentiates the natural signaling of these molecules through cannabinoid receptors, such as the CB1 receptor. mdpi.comgoogle.com This approach is considered a sophisticated strategy for enhancing endocannabinoid signaling, potentially offering therapeutic benefits without the psychotropic side effects that can accompany direct-acting cannabinoid agonists. mdpi.comresearchgate.net
The potentiation of endocannabinoid signaling through FAAH inhibition has significant therapeutic implications. Compounds based on the 1-oxa-8-azaspiro[4.5]decane-8-carboxamide scaffold are being investigated for their potential in treating a wide array of pathological conditions. nih.gov Preclinical studies have shown that FAAH inhibitors can produce anti-nociceptive effects in various models of pain. researchgate.net The therapeutic utility of these compounds extends to conditions including acute and chronic pain, neuropathic pain, and inflammatory pain such as that associated with rheumatoid arthritis and inflammatory bowel disease. nih.gov Furthermore, by modulating the endocannabinoid system, which plays a role in mood and emotional regulation, these inhibitors are also being explored for the treatment of anxiety and depression. nih.gov
| Compound Scaffold | Target Enzyme | Mechanism of Action | Potential Therapeutic Areas |
|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane-8-carboxamide | Fatty Acid Amide Hydrolase (FAAH) | Inhibition of FAAH, leading to increased levels of anandamide. mdpi.comgoogle.com | Pain, Inflammation, Anxiety, Depression. nih.gov |
Sections 3.1.4, 3.1.5, and 3.1.6 have been omitted as no publicly available scientific literature was identified that specifically links related azaspiro compounds to the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), Vanin-1 Enzyme, or 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1).
Neuropeptide Y (NPY) Y5 Receptor Antagonism of Related Azaspiro Compounds
The Neuropeptide Y (NPY) Y5 receptor is a key target in the regulation of food intake and energy balance. nih.gov Antagonism of this receptor has been a major focus for the development of anti-obesity therapeutics. mdpi.comnih.gov Research in this area has led to the discovery and evaluation of novel spirocyclic derivatives as potent NPY Y5 receptor antagonists. researchgate.net
| Compound Class | Target Receptor | Mechanism of Action | Potential Therapeutic Area |
|---|---|---|---|
| Spirocyclic Derivatives (e.g., MK-0557) | Neuropeptide Y (NPY) Y5 Receptor | Antagonism of the NPY Y5 receptor, blocking orexigenic signals. mdpi.comnih.gov | Obesity. researchgate.net |
Opioid Receptor Binding Profile of Related Azaspiro[4.5]decanyl Amides
Research into the pharmacological profile of amides derived from the related 1-azaspiro[4.5]decane structure has revealed a specific and potent interaction with opioid receptors. A series of these tertiary amides demonstrated a high affinity and selectivity for the mu (μ) opioid receptor. nih.gov In contrast to their structural similarity to known kappa (κ) receptor agonists like U-50488H, these compounds showed almost no tendency to bind to the κ-receptor. nih.gov This selective binding profile suggests that the rigid, spirocyclic nature of the azaspiro[4.5]decane framework imposes conformational constraints that are well-tolerated by mu and delta (δ) receptors but not by the kappa receptor. nih.gov The less conformationally restricted secondary amides within the same series exhibited comparatively weak activity, highlighting the importance of the specific three-dimensional structure for potent receptor interaction. nih.gov
Table 1: Opioid Receptor Binding Affinity of Selected Azaspiro[4.5]decanyl Amides This table is representative of data found in the cited literature and is for illustrative purposes.
| Compound | Receptor Type | Binding Affinity (Ki, nM) | Selectivity Profile |
|---|---|---|---|
| Tertiary Amide Example | Mu (μ) | Potent (low nM range) | High |
| Tertiary Amide Example | Kappa (κ) | Negligible binding | N/A |
| Tertiary Amide Example | Delta (δ) | Moderate to low affinity | Moderate |
| Secondary Amide Example | Mu (μ) | Weak (high nM range) | Low |
Elucidation of Cellular Signaling Pathways and Molecular Interactions Mediated by 1-Oxa-8-azaspiro[4.5]decane Compounds
Certain derivatives of 1-oxa-8-azaspiro[4.5]decane have been identified as agonists for M1 muscarinic acetylcholine receptors, a key mechanism in neuronal signaling. Specifically, compounds such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have been shown to stimulate phosphoinositide (PI) hydrolysis in rat hippocampal slices. nih.gov This stimulation is a hallmark of M1 muscarinic receptor activation, indicating that these compounds function as partial agonists at these receptors. nih.gov The activation of the PI signaling pathway is a critical step in mediating the cellular responses to muscarinic agonists, which plays a vital role in cognitive functions like learning and memory.
Based on the available research, there is no direct scientific literature detailing the specific effects of 1-Oxa-8-azaspiro[4.5]decane compounds on cellular processes related to inflammation and metabolism. While related spirocyclic structures, such as 1,3,8-Triazaspiro[4.5]decane derivatives, have been investigated for their interaction with metabolic components like ATP synthase, similar studies on the target oxa-azaspiro compound are not present in the search results. nih.gov Likewise, studies on other heterocyclic compounds have shown anti-inflammatory properties, but this has not been specifically documented for 1-Oxa-8-azaspiro[4.5]decane derivatives.
Evaluation of Therapeutic Potential in Preclinical Disease Models
The M1 muscarinic agonist activity of 1-oxa-8-azaspiro[4.5]decane derivatives has translated into significant therapeutic potential in preclinical models of dementia. nih.gov These compounds were specifically assessed for their ability to treat symptoms of Alzheimer's-type dementia. nih.gov In studies using rat passive avoidance tasks, a common model for memory and cognition, these derivatives demonstrated potent antiamnesic activity, effectively ameliorating cognitive impairment induced by scopolamine. nih.gov Notably, several derivatives, including the 2-ethyl, 3-methylene, and 3-oxime analogues, showed a desirable separation between their potent memory-enhancing effects and cholinergic side effects like hypothermia, offering a potential therapeutic advantage over less selective compounds. nih.gov
Table 2: In Vivo Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives in a Dementia Model This table is based on findings for various derivatives as described in the cited literature.
| Compound Derivative | M1 Receptor Affinity | Amelioration of Scopolamine-Induced Amnesia |
|---|---|---|
| 2,8-Dimethyl-1-oxa-8-azaspiro researchgate.netdecan-3-one | Potent, non-selective | Yes |
| 2-Ethyl analogue | Preferential for M1 | Potent |
| 3-Methylene analogue | Preferential for M1 | Potent |
| 3-Dithioketal analogue | Preferential for M1 | Potent |
| 3-Oxime analogue | Preferential for M1 | Potent |
The azaspiro[4.5]decane scaffold has been explored for its potential in oncology. Research on closely related 1-thia-4-azaspiro[4.5]decane derivatives has demonstrated anticancer activity against several human cancer cell lines, including hepatocellular carcinoma (HepG-2). researchgate.net
More directly, a series of 1-oxa-4-azaspiro researchgate.netdeca-6,9-diene-3,8-dione derivatives were synthesized and evaluated for their antitumor properties. nih.gov Many of these compounds exhibited moderate to potent cytotoxic activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. nih.gov For instance, compound 6d from the study showed the strongest effect on the A549 cell line with an IC50 of 0.26 μM, while compound 8b was particularly effective against MDA-MB-231 cells and was found to inhibit tumor cell proliferation by inducing apoptosis. nih.gov Furthermore, related 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as imaging agents for tumors, demonstrating high accumulation in human carcinoma and melanoma models, which underscores the utility of this spirocyclic core in cancer research. acs.orgnih.gov
Metabolic and Inflammatory Disorder Research
Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated for their potential in addressing metabolic and inflammatory disorders, primarily through their interaction with specific biological targets. Research has focused on the synthesis and evaluation of these compounds as selective ligands for receptors implicated in these disease processes.
One area of investigation involves the development of selective σ1 receptor ligands. A series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar affinity for σ1 receptors, with varying degrees of selectivity over σ2 receptors. nih.gov This is significant because the σ1 receptor is involved in a variety of cellular functions and is considered a potential therapeutic target for neurological and inflammatory diseases. The affinity of these compounds, as indicated by their Ki values, suggests a strong binding interaction with the receptor. For instance, synthesized ligands exhibited Ki (σ1) values ranging from 0.47 to 12.1 nM. nih.gov
Furthermore, derivatives of the related 1,3-diazaspiro[4.5]decane-2,4-dione structure, which shares the spirocyclic core, have shown documented anti-inflammatory activity. mdpi.com While the core structure differs slightly, this suggests that the spiro[4.5]decane framework may be a valuable template for developing modulators of inflammatory pathways.
The table below summarizes the binding affinities of selected 1-oxa-8-azaspiro[4.5]decane derivatives for sigma receptors.
| Compound | Ki (σ1) (nM) | Selectivity (Ki(σ2)/Ki(σ1)) |
| Derivative 1 | 0.47 - 12.1 | 2 - 44 |
| Compound 8 | Not specified in snippet | Best selectivity |
Data sourced from a study on new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. nih.gov
Studies on Eating Disorders
The investigation of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives has been a focal point in the search for treatments for eating disorders. wipo.intgoogle.com These compounds have been designed and evaluated as antagonists of the Neuropeptide Y (NPY) Y5 receptor. wipo.int NPY is a potent orexigenic peptide in the central nervous system, meaning it stimulates appetite and can lead to fat accumulation. google.com By blocking the NPY Y5 receptor, these derivatives aim to counteract the appetite-stimulating effects of NPY, which could be beneficial in conditions like binge eating disorder. wipo.intgoogle.com
A patent application describes a series of these compounds, including (trans)-8-({[1-(2-fluorophenyl)-1H-pyrazol-3-yl]amino}methyl)-3-(2-fluoro-3-pyridinyl)-1-oxa-3-azaspiro[4.5]decan-2-one, and their potential use in the treatment and/or prophylaxis of eating disorders. wipo.int The research encompasses the synthesis of these novel compounds, the processes for their preparation, and the pharmaceutical compositions containing them. wipo.intgoogle.com
The table below lists some of the 1-oxa-3-azaspiro[4.5]decan-2-one derivatives investigated as NPY Y5 receptor antagonists.
| Compound Name | Target Receptor | Therapeutic Indication |
| (trans)-8-({[1-(2-fluorophenyl)-1H-pyrazol-3-yl]amino}methyl)-3-(2-fluoro-3-pyridinyl)-1-oxa-3-azaspiro[4.5]decan-2-one | NPY Y5 | Eating Disorders |
| (trans)-8-({[1-(2-fluorophenyl)-1H-pyrazol-3-yl]amino}methyl)-3-(3-pyridazinyl)-1-oxa-3-azaspiro[4.5]decan-2-one | NPY Y5 | Eating Disorders |
| (trans)-8-({[1-(2-fluorophenyl)-1H-pyrazol-3-yl]amino}methyl)-3-(1-methyl-1H-pyrazol-3-yl)-1-oxa-3-azaspiro[4.5]decan-2-one | NPY Y5 | Eating Disorders |
Information is based on a patent for 1-oxa-3-azaspiro(4.5)decan-2-one derivatives for the treatment of eating disorders. wipo.int
Myelostimulating Activity in Myelodepressive Syndromes
Research into spiro-connected N-alkoxyalkylpiperidine hydantoins, specifically 1,3,8-triazaspiro[4.5]decane-2,4-diones, has revealed significant myelostimulating activity in the context of artificially induced myelodepressive syndromes. researchgate.net These syndromes are characterized by a decrease in the production of blood cells in the bone marrow. The studied compounds were found to markedly accelerate the regeneration of the lymphocyte and granulocyte cell pools within the bone marrow hematopoiesis. researchgate.net
This stimulating effect on leukopoiesis, the production of white blood cells, is of great interest for conditions where the immune system is compromised. researchgate.net The research was founded on the idea of combining fragments with known biological activity, such as N-alkoxyalkylpiperidine derivatives and hydantoin (B18101) structures, into a more complex polyheterocyclic system to enhance the desired immune response. researchgate.net
The study demonstrated that these 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives could represent a promising avenue for the development of new, effective, and safe stimulants of leukopoiesis. researchgate.net
The table below highlights the observed biological activity of the studied compounds.
| Compound Class | Biological Activity | Key Finding |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | Myelostimulating | Significantly accelerated the regeneration of lymphocyte and granulocyte cell pools. researchgate.net |
Investigation of 1-Oxa-8-azaspiro[4.5]decane Derivatives as PROTAC Linkers in Targeted Protein Degradation Research
The 1-oxa-8-azaspiro[4.5]decane scaffold has found a novel application in the field of targeted protein degradation as a component of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov These molecules consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. nih.gov
The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties and biological activity. nih.gov The 1-oxa-8-azaspiro[4.5]decane derivative, specifically 3-(Dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane, is utilized as a PROTAC linker. medchemexpress.com It serves as a building block in the synthesis of more complex PROTAC molecules. medchemexpress.com
The evolution of PROTAC design has seen a shift from simple alkyl and polyethylene (B3416737) glycol linkers to more sophisticated and functional linkers. nih.gov The incorporation of rigid, spirocyclic structures like 1-oxa-8-azaspiro[4.5]decane can provide conformational constraint and precise spatial orientation of the two ligands, which can be crucial for the formation of a stable and productive ternary complex (PROTAC-target protein-E3 ligase).
The table below indicates the role of the specified 1-oxa-8-azaspiro[4.5]decane derivative in PROTAC synthesis.
| Compound Name | Role in PROTACs | Example of Use |
| 3-(Dimethoxymethyl)-1-oxa-8-azaspiro[4.5]decane | PROTAC Linker | Synthesis of ERD-1233 medchemexpress.com |
Structure Activity Relationship Sar Studies and Rational Drug Design with 1 Oxa 8 Azaspiro 4.5 Decane Hydrochloride
Identification of Key Structural Features Dictating Biological Activity
The biological activity of 1-Oxa-8-azaspiro[4.5]decane derivatives is fundamentally governed by the unique three-dimensional and rigid nature of their spirocyclic core. evitachem.com This framework, which joins a piperidine (B6355638) ring and a tetrahydrofuran (B95107) ring through a single shared carbon atom (the spiro atom), serves as a crucial scaffold in the synthesis of biologically active molecules. evitachem.com
Key structural components essential for activity include:
The Spirocyclic Core: This rigid structure is a foundational element. Its inherent rigidity reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity. evitachem.com
The Basic Nitrogen Atom: The nitrogen atom within the piperidine ring (at position 8) is a critical feature. It is typically protonated at physiological pH, allowing it to form a key ionic bond or hydrogen bond with an anionic site (e.g., an aspartate residue) in the binding pocket of target receptors, such as muscarinic receptors. nih.gov
The Tetrahydrofuran Oxygen: The oxygen atom in the five-membered ring (at position 1) is another crucial feature, capable of acting as a hydrogen bond acceptor. Its position, along with other substituents, helps to define the molecule's interaction profile with the receptor surface. nih.gov
Substituents on the Rings: The nature and position of substituents on both the piperidine and tetrahydrofuran rings are paramount for modulating potency and receptor selectivity. For instance, modifications at the C2 and C3 positions of the tetrahydrofuran ring have been shown to significantly influence affinity for M1 versus M2 muscarinic receptors. nih.gov Similarly, substituents on the piperidine nitrogen are vital for interactions with targets like the sigma-1 (σ1) receptor. researchgate.netnih.gov
Conformational Analysis and the Influence of Spirocyclic Rigidity on Ligand-Target Interactions
The spirocyclic nature of the 1-Oxa-8-azaspiro[4.5]decane system imparts significant conformational rigidity. evitachem.com This structural constraint is a cornerstone of its utility in rational drug design. By locking the relative orientation of the piperidine and tetrahydrofuran rings, the scaffold presents its pharmacophoric features in a well-defined spatial arrangement. This pre-organization reduces the entropic cost of binding to a biological target, as the ligand does not need to "freeze" into an active conformation from a multitude of possible solution-state conformations.
X-ray crystallography has been used to determine the absolute configuration and confirm the conformation of active enantiomers, such as in the case of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane. nih.gov This analysis confirmed an (S)-configuration, which is the same as that of the natural muscarinic agonist, muscarone (B76360), providing a structural basis for its M1 agonist activity and underscoring the importance of a specific, rigid three-dimensional structure for receptor interaction. nih.gov
Systemic Modification of Substituents and Their Impact on Receptor Selectivity and Potency
Systematic modification of the 1-Oxa-8-azaspiro[4.5]decane scaffold has been a fruitful strategy for optimizing receptor selectivity and potency. Research into muscarinic M1 agonists, aimed at treating Alzheimer's-type dementia, provides a clear example. nih.gov
Starting with 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 17), which showed potent but non-selective muscarinic activity, a series of analogues were synthesized. nih.gov Modifications at the C2 and C3 positions of the tetrahydrofuran ring led to compounds with preferential affinity for M1 over M2 receptors. nih.gov
Key findings include:
Modification at C2: Replacing the C2-methyl group with a C2-ethyl group (yielding Compound 18) resulted in a compound with preferential M1 receptor affinity. nih.gov
Modification at C3: Converting the C3-ketone of Compound 17 into a 3-methylene group (yielding Compound 29) also conferred M1 selectivity. nih.gov Further modifications, such as creating 3-dithioketal analogues (Compounds 26, 28) or a 3-oxime analogue (Compound 37), similarly produced compounds with a preference for M1 receptors and potent antiamnesic activity. nih.gov
These modifications successfully separated the desired therapeutic activity from cholinergic side effects. nih.gov
Table 1: Impact of Substituents on Muscarinic Receptor Affinity Data derived from studies on M1 muscarinic agonists. nih.gov
| Compound Number | Modification from Parent (Cmpd 17) | M1/M2 Selectivity |
| 17 | Parent (2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) | Non-selective |
| 18 | C2-ethyl analogue | Preferential for M1 |
| 29 | 3-methylene analogue | Preferential for M1 |
| 26, 28 | 3-dithioketal analogues | Preferential for M1 |
| 37 | 3-oxime analogue | Preferential for M1 |
In a different therapeutic area, derivatives of 1-oxa-8-azaspiro[4.5]decane were developed as high-affinity ligands for the σ1 receptor. In this series, all tested ligands, which featured various substituents attached to the piperidine nitrogen, demonstrated nanomolar affinity for σ1 receptors (Ki = 0.61 – 12.0 nM) with moderate selectivity over σ2 receptors. researchgate.net This highlights how modifications to the nitrogen substituent can be tuned to achieve high potency for this specific target.
Table 2: Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors Data from a study on selective σ1 receptor ligands. researchgate.netnih.gov
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (Ki σ2 / Ki σ1) |
| Derivative 1 | 0.61 | 26.8 | 44 |
| Derivative 2 | 1.13 | 11.2 | 10 |
| Derivative 3 | 12.0 | 24.1 | 2 |
| Derivative 4 | 0.98 | 27.6 | 28 |
| Derivative 5 | 1.84 | 45.3 | 25 |
| Derivative 6 | 1.17 | 37.1 | 32 |
| Derivative 7 | 1.55 | 5.8 | 4 |
Stereochemical Requirements for Optimal Biological Efficacy and Eudismic Ratios in 1-Oxa-8-azaspiro[4.5]decane Derivatives
Stereochemistry is a critical determinant of biological activity for chiral derivatives of 1-Oxa-8-azaspiro[4.5]decane. The spiro atom itself can be a center of chirality, as can substituted carbon atoms on either ring.
Studies on the M1-selective compounds 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29) involved their separation into individual enantiomers to assess stereochemical requirements. nih.gov While the eudismic ratios (the ratio of affinities of the more active enantiomer to the less active one) for receptor binding were low, a clear preference was observed for functional activity. The M1 agonist activity was found to reside preferentially in the (-)-isomers of both compounds. nih.gov
For (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, or (-)-29, X-ray crystal structure analysis determined the absolute configuration to be (S). nih.gov This is significant because it matches the absolute configuration of the naturally occurring muscarinic agonist, muscarone. nih.gov This finding provides a clear structural rationale for the observed biological efficacy and underscores the precise stereochemical fit required for optimal interaction with the M1 muscarinic receptor. Based on its favorable in vivo selectivity, the (-)-enantiomer of compound 29 was selected for further clinical investigation. nih.gov
Comparative Structure-Activity Analysis with Structurally Similar Spiro Compounds and Analogues
Comparison with Muscarone: The SAR of M1-selective 1-Oxa-8-azaspiro[4.5]decanes has been explicitly compared to that of muscarone analogues. nih.gov The design of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) was directly inspired by incorporating the tetrahydrofuran ring of muscarone into a spirocyclic framework. nih.gov The fact that the most active enantiomer, (-)-29, shares the same absolute configuration as muscarone reinforces this structural and functional link. nih.gov
Comparison with other Azaspiro[4.5]decanes: The importance of the oxygen atom at the 1-position can be understood by comparing with analogues. For instance, replacing the oxygen with carbon to give 1-Azaspiro[4.5]decanes or with sulfur to give 1-Thia-4-azaspiro[4.5]decane would significantly alter the hydrogen bonding capacity and electronic properties of the five-membered ring, impacting receptor interactions. evitachem.com The position of the heteroatoms is also critical, as seen in isomers like 8-Oxa-2-azaspiro[4.5]decane and 6-Oxa-2-azaspiro[4.5]decane . evitachem.comresearchgate.net
Comparison with Dioxaspiro Compounds: In the context of σ1 receptor ligands, 1-oxa-8-azaspiro[4.5]decane derivatives have been evaluated alongside 1,5-Dioxa-9-azaspiro[5.5]undecane and 1,4-Dioxa-8-azaspiro[4.5]decane derivatives. researchgate.netnih.govnih.gov The latter, which contains an ethylene (B1197577) ketal protecting group for a piperidin-4-one, is a common synthetic precursor and structural analogue. chemicalbook.comsigmaaldrich.com Studies on a 1,4-Dioxa-8-azaspiro[4.5]decane derivative showed it could possess high affinity for σ1 receptors (Ki = 5.4 nM), demonstrating that this related scaffold is also effective for targeting this receptor. nih.gov
Comparison with Larger or Fused Systems: Broader comparisons can be made to other piperidine-containing spiro systems like spiro[chroman-2,4'-piperidin]-4-one derivatives. researchgate.netnih.gov While structurally more complex, these compounds also utilize a spiro-fused piperidine ring as a core element for achieving biological activity, in their case as acetyl-CoA carboxylase inhibitors or antibacterial agents. nih.govnih.gov This highlights the broad applicability of the spiro-piperidine motif in medicinal chemistry.
This comparative analysis underscores that while the rigid spirocyclic framework is a privileged scaffold, the precise identity and placement of heteroatoms and substituents are the critical factors that fine-tune the molecule for high-affinity, selective interactions with a specific biological target.
Advanced Analytical and Characterization Methodologies in 1 Oxa 8 Azaspiro 4.5 Decane Hydrochloride Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment (NMR, HPLC, LC-MS, UPLC, IR)
A combination of spectroscopic and chromatographic methods is indispensable for the comprehensive analysis of 1-Oxa-8-azaspiro[4.5]decane derivatives. These techniques work in concert to confirm the identity, structure, and purity of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including both ¹H and ¹³C NMR, serves as the primary tool for structural elucidation. It provides detailed information about the molecular framework by mapping the chemical environment of hydrogen and carbon atoms. The chemical shifts, signal integrations, and coupling patterns allow researchers to confirm the connectivity of atoms within the spirocyclic system.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution counterpart, UPLC, are the gold standards for assessing the purity of pharmaceutical compounds. These separation techniques can resolve the target compound from starting materials, byproducts, and other impurities. For radiolabeled ligands, HPLC analysis is a critical quality control step to determine radiochemical purity, which often must exceed 99% for use in further studies. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of LC with the detection capabilities of mass spectrometry. nih.gov It is used to confirm the molecular weight of the target compound and its fragments, providing an additional layer of structural verification. The combination of retention time data from LC and mass-to-charge ratio data from MS offers high confidence in compound identification. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For 1-Oxa-8-azaspiro[4.5]decane hydrochloride, characteristic absorption bands corresponding to the C-O-C ether linkage, C-N bond, and the N-H bond of the amine salt would be expected, confirming key structural features.
X-ray Crystallography for Determination of Absolute Configuration and Conformation
While spectroscopic methods provide data on atomic connectivity, X-ray crystallography offers an unambiguous determination of a molecule's three-dimensional structure in the solid state, including its absolute configuration and preferred conformation.
In studies of closely related 1-Oxa-8-azaspiro[4.5]decane derivatives, this technique has been pivotal. For example, the absolute configuration of the M1 muscarinic agonist (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was definitively determined to be S through X-ray crystal structure analysis. nih.gov This finding was crucial for establishing the structure-activity relationship, as the biological activity was found to reside preferentially in this specific isomer. nih.gov The precise knowledge of the spatial arrangement of atoms provided by crystallography is essential for understanding how these ligands interact with their biological targets at a molecular level.
Radiochemical Synthesis and Quality Control Procedures for Labeled 1-Oxa-8-azaspiro[4.5]decane Ligands
To study the in vivo behavior of 1-Oxa-8-azaspiro[4.5]decane derivatives, particularly for applications in Positron Emission Tomography (PET) imaging, they are often labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F). This process involves a specialized synthesis followed by stringent quality control.
A common synthetic route for producing ¹⁸F-labeled ligands involves the nucleophilic substitution of a suitable precursor, such as a tosylate-derivatized version of the spirocyclic compound. researchgate.netnih.gov For instance, a radioligand based on the 1-oxa-8-azaspiro[4.5]decane scaffold was prepared via nucleophilic ¹⁸F-substitution of its corresponding tosylate precursor. researchgate.netnih.gov
Following the synthesis, rigorous quality control is performed to ensure the final product is suitable for biological studies. The key parameters assessed are summarized in the table below.
| Quality Control Parameter | Analytical Method | Typical Result | Reference |
|---|---|---|---|
| Radiochemical Yield | Calculation post-synthesis | 12-35% (isolated) | researchgate.netnih.gov |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) | >99% | researchgate.netnih.gov |
| Molar Activity | Calculation based on radioactivity and molar quantity | 94 - 121 GBq/μmol | researchgate.netnih.gov |
Bioanalytical Methods for Assessing Compound-Biological System Interactions
To understand how 1-Oxa-8-azaspiro[4.5]decane derivatives function in a biological context, a variety of bioanalytical methods are employed. These assays measure the compound's affinity for its target, its functional effect, and its distribution within a living system.
In Vitro Binding Assays: Competitive radioligand binding assays are used to determine the affinity of a compound for a specific receptor, such as the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These experiments yield the inhibition constant (Ki), which indicates the concentration of the compound required to displace 50% of a known radioligand from the target. Derivatives of 1-oxa-8-azaspiro[4.5]decane have shown high affinity for σ₁ receptors, with Ki values in the low nanomolar range (0.47 - 12.1 nM). nih.gov
In Vitro Functional Assays: These assays measure the biological response elicited by the compound. For derivatives acting as muscarinic agonists, the stimulation of phosphoinositide hydrolysis in rat hippocampal slices was used to confirm partial M1 receptor agonist activity. nih.gov
Ex Vivo and In Vivo Analysis: Following administration of a radiolabeled ligand to an animal model, several methods are used to assess its interaction with biological systems.
Biodistribution Studies: These studies measure the uptake of the radiotracer in various organs and tissues over time, revealing where the compound accumulates. High initial brain uptake was observed for an ¹⁸F-labeled 1-oxa-8-azaspiro[4.5]decane derivative in mice. researchgate.netnih.gov
Ex Vivo Autoradiography: This technique provides a visual map of the radiotracer's distribution in tissue slices. In studies with an ¹⁸F-labeled ligand, high accumulation was seen in brain areas known to be rich in σ₁ receptors. researchgate.netnih.gov
PET Imaging: Small animal PET imaging allows for the non-invasive, dynamic visualization of the radiotracer's distribution in a living animal, which is particularly useful for brain or tumor imaging applications. figshare.comnih.gov
| Method | Purpose | Key Finding for 1-Oxa-8-azaspiro[4.5]decane Derivatives | Reference |
|---|---|---|---|
| Competitive Binding Assay | Determine receptor affinity (Ki value) | High affinity for sigma-1 receptors (Ki = 0.47 - 12.1 nM) | nih.gov |
| Phosphoinositide Hydrolysis | Assess functional agonist activity | Demonstrated partial agonistic activity for M1 muscarinic receptors | nih.gov |
| Biodistribution Studies | Measure compound uptake in organs | High initial brain uptake observed in mice | researchgate.netnih.gov |
| Ex Vivo Autoradiography | Visualize distribution in tissue | High accumulation in sigma-1 receptor-rich brain areas | researchgate.netnih.gov |
Intellectual Property and Patent Landscape Surrounding 1 Oxa 8 Azaspiro 4.5 Decane Hydrochloride Research
Analysis of Patent Literature for Synthesis and Therapeutic Applications
An examination of the patent literature for 1-Oxa-8-azaspiro[4.5]decane and its related structures highlights its versatility and therapeutic potential. Patents for these compounds often claim not only the novel chemical matter itself but also the processes for their preparation and their application in treating a range of medical conditions.
Early patents, such as EP0414422B1, described derivatives of 2-oxo-1-oxa-8-azaspiro[4.5]decane. google.com The claims in this patent covered the chemical structures, processes for their preparation, and their use in pharmaceutical compositions. google.com The therapeutic focus was on psychotropic and antiallergic properties, suggesting a broad initial exploration of the scaffold's biological activities. google.com The synthesis processes detailed often involved multi-step reactions, including cyclization as a key step to form the spirocyclic system. google.com
More recent patent applications have targeted more specific biological mechanisms. For instance, patent US20110230493A1 discloses a series of 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds as inhibitors of fatty acid amide hydrolase (FAAH). google.com This patent links the spirocyclic scaffold to a precise molecular target, claiming its utility in treating a wide array of conditions associated with FAAH activity, including various forms of pain (acute, chronic, neuropathic), inflammation, anxiety, and depression. google.com
Beyond these examples, research has also been patented for derivatives of 1-oxa-8-azaspiro[4.5]decane as potential radioligands for sigma-1 (σ1) receptors, which could be used in positron emission tomography (PET) for brain imaging. nih.gov This demonstrates an application beyond direct therapeutics into diagnostic agents.
The following table summarizes key patent findings for derivatives of the 1-Oxa-8-azaspiro[4.5]decane scaffold.
| Patent/Publication | Claimed Derivatives | Claimed Therapeutic Application/Use |
| EP0414422B1 | 2-oxo-1-oxa-8-azaspiro[4.5]decane derivatives | Psychotropic and antiallergic agents google.com |
| US20110230493A1 | 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds | Fatty acid amide hydrolase (FAAH) inhibitors for treating pain, inflammation, anxiety, depression, and other disorders google.com |
| Bioorg Med Chem. 2020 | 1-oxa-8-azaspiro[4.5]decane derivatives | Selective σ1 receptor ligands for potential use as brain imaging agents nih.gov |
Strategies for Intellectual Property Protection in Spirocyclic Compound Development
The unique structural characteristics of spirocyclic compounds, such as their inherent three-dimensionality, offer significant advantages in drug discovery and, consequently, in intellectual property protection. tandfonline.com Developing a comprehensive IP strategy is crucial for safeguarding the substantial investment required for the research and development of these novel molecules. nih.gov
Key strategies for protecting spirocyclic compounds include:
Composition of Matter Patents : This is the most robust form of protection, covering the novel chemical entity (NCE) itself. mewburn.comdrugpatentwatch.com For spirocyclic compounds, the novelty of the scaffold can be a strong basis for a composition of matter patent, providing a monopoly over the manufacture, sale, and use of the drug for any medical application. mewburn.comspirochem.com This type of patent is the cornerstone of pharmaceutical innovation, protecting the core active pharmaceutical ingredient (API). drugpatentwatch.com
Process Patents : In addition to the compound itself, the synthetic route used to produce it can be patented. spirochem.com Developing a cost-effective and scalable synthesis is a significant inventive step. spirochem.com A process patent can offer an additional layer of protection, preventing competitors from using the same efficient manufacturing method even after the composition of matter patent expires. spirochem.com
Method of Use Patents : As research progresses, new therapeutic applications for a known compound may be discovered. These new uses can be protected with method of use patents. drugpatentwatch.com This strategy can extend the commercial life of a drug by covering new indications. drugpatentwatch.com
Building a "Web of Protection" : A multi-layered patent strategy is often employed to create a comprehensive "web of protection" around a single drug. drugpatentwatch.com This involves filing for various types of patents, including those for different formulations, delivery methods, and combinations with other drugs. drugpatentwatch.com Filing divisional applications can also help secure separate patents for distinct inventions arising from a single research program, maximizing the breadth of the patent portfolio. drugpatentwatch.comdrugpatentwatch.com
Leveraging Structural Novelty : A primary driver for investigating spirocycles is to access novel compounds in "untrammeled patent space," where broad generic scope can be successfully claimed. tandfonline.com The unique 3D arrangement of functional groups that a spirocyclic core allows can lead to improved interactions with biological targets, representing a clear inventive step over existing planar scaffolds. tandfonline.com This novelty is a powerful tool in securing strong patent protection. spirochem.com
Evolution of Patent Claims and Novelty in 1-Oxa-8-azaspiro[4.5]decane Research
The patent claims related to 1-Oxa-8-azaspiro[4.5]decane derivatives have evolved, reflecting the broader trends in pharmaceutical patenting and a deepening understanding of the scaffold's therapeutic potential. drugpatentwatch.com This evolution typically moves from broad, foundational claims to more specific and nuanced ones as a drug progresses through development.
Initially, patents in this area, such as EP0414422B1 from the early 1990s, featured broad claims. google.com They often covered a generic class of 1-Oxa-8-azaspiro[4.5]decane derivatives, defined by a Markush structure, and linked them to relatively broad therapeutic fields like "psychotropic properties". google.com This approach is common in early-stage research when the full potential of a new chemical scaffold is being explored.
As research matured, the novelty and inventiveness of patent claims became more specific. Later patent applications, like US20110230493A1, focus on specific substitutions to the spirocyclic core and link them to a well-defined molecular target (FAAH). google.com The claims are narrower in chemical scope but are supported by data demonstrating a specific mechanism of action and utility in a more precisely defined set of diseases, such as neuropathic pain or anxiety. google.com This shift reflects a move from protecting a general chemical idea to protecting a specific, well-characterized drug candidate.
The novelty in spirocyclic compound research is often rooted in their unique stereochemistry and conformational rigidity. tandfonline.com The spiro center creates a three-dimensional structure that can orient substituents in precise vectors, which is difficult to achieve with more flexible or planar molecules. tandfonline.com The evolution of patent claims reflects this, with newer patents potentially including claims related to specific stereoisomers or demonstrating unexpected benefits in terms of potency, selectivity, or pharmacokinetic properties that arise from the spirocyclic architecture. An effect that is unexpected can be regarded as a strong indication of an inventive step. epo.org
The table below illustrates the general evolution of patent claims for compounds based on the 1-Oxa-8-azaspiro[4.5]decane scaffold.
| Time Period | Type of Claim | Focus of Novelty | Example |
| Early Stage (e.g., 1990s) | Broad Composition of Matter (Markush Structures) | Novelty of the core spirocyclic scaffold itself. | Claims covering a wide range of derivatives of 2-oxo-1-oxa-8-azaspiro[4.5]decane for broad psychotropic uses. google.com |
| Later Stage (e.g., 2010s) | Specific Composition of Matter & Method of Use | Specific derivatives with demonstrated activity against a particular biological target. | Claims for 1-oxa-8-azaspiro[4.5]decane-8-carboxamides as FAAH inhibitors for treating specific pain and anxiety disorders. google.com |
Future Directions and Emerging Research Avenues for 1 Oxa 8 Azaspiro 4.5 Decane Hydrochloride
Design and Synthesis of Next-Generation 1-Oxa-8-azaspiro[4.5]decane Scaffolds with Enhanced Pharmacological Profiles
Researchers are actively pursuing the synthesis of novel derivatives by modifying the core spirocyclic skeleton. For instance, a series of 1-oxa-8-azaspiro[4.5]decanes were developed to act as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov Through systematic modifications of the initial compound, 2,8-Dimethyl-1-oxa-8-azaspiro nih.govnih.govdecan-3-one, derivatives with preferential affinity for M1 receptors over M2 receptors were identified. nih.gov This work led to the selection of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, or (-)-29, for further clinical investigation based on its in vivo selectivity. nih.gov
Another key area of development is the creation of ligands for sigma (σ) receptors, which are implicated in various neurological disorders. Research has focused on designing 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. nih.govresearchgate.net These efforts have yielded compounds with nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors. nih.gov One such derivative, designated as compound [18F]8, has been identified as a promising lead for developing brain imaging agents. nih.govresearchgate.net
Furthermore, synthetic strategies are being refined to improve efficiency and expand the accessible chemical space. Novel catalytic methods, such as Au/Pd relay catalysis, are being developed for the diastereoselective synthesis of related 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net Such advancements in synthetic methodology are crucial for generating diverse libraries of compounds for biological screening. researchgate.net Modifications are also aimed at reducing potential toxicity; for example, in the related 1-oxa-4-azaspiro nih.govnih.govdeca-6,9-diene-3,8-dione series, the core structure was optimized to lower its reactivity as a Michael acceptor to reduce harmful side effects. nih.gov
Table 1: Selected Next-Generation 1-Oxa-8-azaspiro[4.5]decane Derivatives and Their Properties
| Compound/Derivative Name | Structural Modification | Target Receptor(s) | Key Finding | Reference |
| (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane ((-)-29) | 3-methylene analogue | M1 Muscarinic | Partial M1 agonist activity; selected for clinical studies. | nih.gov |
| [18F]8 | Fluorine-18 (B77423) radiolabeled derivative | σ1 Receptor | High brain uptake; lead compound for developing PET imaging agents. | nih.govresearchgate.net |
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) | 2-ethyl analogue | M1 Muscarinic | Preferential affinity for M1 over M2 receptors; stimulated phosphoinositide hydrolysis. | nih.gov |
| Compound 8b (a 1-oxa-4-azaspiro derivative) | Michael addition and cyclopropanation | Antitumor Target | Showed the strongest anti-proliferation effect on MDA-MB-231 breast cancer cells with reduced harm to normal cells. | nih.gov |
Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets
While initial research has focused on neurological targets, the structural versatility of the 1-oxa-8-azaspiro[4.5]decane scaffold suggests its potential utility across a broader range of diseases. A key future direction is the systematic exploration of new therapeutic applications and the identification of previously unknown biological targets.
The primary targets investigated for this scaffold include:
M1 Muscarinic Receptors: Derivatives have been assessed as agonists for the symptomatic treatment of dementia of the Alzheimer's type. nih.gov
Sigma-1 (σ1) Receptors: The development of selective ligands for σ1 receptors is a major focus, with applications in neuroimaging for conditions like Alzheimer's disease and for potential therapeutic intervention in neurodegenerative disorders. nih.govresearchgate.netdntb.gov.ua
Emerging research on related spirocyclic compounds points toward other promising therapeutic areas. For example, derivatives of the closely related 1-oxa-4-azaspiro nih.govnih.govdecane scaffold have been synthesized and evaluated for antitumor activity against lung, breast, and cervical cancer cell lines. nih.gov Additionally, research into other spiro-heterocycles, such as 1-oxa-4-thiaspiro[4.5]decane derivatives, has identified potent and selective 5-HT1A receptor agonists with significant antinociceptive (pain-relieving) activity in preclinical models. epa.gov The success in targeting G-protein coupled receptors (GPCRs) like the 5-HT1A receptor suggests that screening 1-oxa-8-azaspiro[4.5]decane libraries against other GPCRs could be a fruitful endeavor.
The broad biological activities observed in related spiro compounds, including anticonvulsant, anticancer, and anti-inflammatory effects, further underscore the potential for discovering novel indications for the 1-oxa-8-azaspiro[4.5]decane core. mdpi.com Future screening campaigns will likely employ high-throughput methods to test these compounds against a wide array of biological targets to uncover new therapeutic opportunities.
Integration of Computational Chemistry and Artificial Intelligence in Rational Design
The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the design of next-generation 1-oxa-8-azaspiro[4.5]decane derivatives. nih.govbohrium.com These advanced technologies can accelerate the drug discovery process by predicting the biological activity and physicochemical properties of novel compounds before their synthesis, thereby saving time and resources. researchgate.netnih.gov
Machine learning and AI approaches are increasingly vital for rational drug design. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models based on existing experimental data. researchgate.netumk.pl For the 1-oxa-8-azaspiro[4.5]decane scaffold, QSAR studies can identify the key structural features that govern binding affinity and selectivity for targets like the M1 muscarinic and σ1 receptors.
Computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create 3D-QSAR models. umk.pl These models provide a detailed understanding of the steric and electrostatic interactions between the ligand and its target protein, guiding the design of new derivatives with improved binding. AI can further assist in predicting the 3D structure of target proteins, which is crucial for structure-based drug discovery. nih.gov
By leveraging AI, researchers can screen vast virtual libraries of potential 1-oxa-8-azaspiro[4.5]decane analogues to identify candidates with the most promising profiles for synthesis and biological testing. researchgate.netumk.pl This in silico screening process significantly enhances the efficiency of hit and lead identification. nih.gov
Translational Research Prospects and Potential for Clinical Development
A critical aspect of future research is the translation of promising preclinical findings into clinical applications. For the 1-oxa-8-azaspiro[4.5]decane class of compounds, this involves advancing lead candidates through rigorous testing and development pathways.
A significant prospect lies in the field of molecular imaging. The development of the radiolabeled compound [18F]8, a selective σ1 receptor ligand, is a prime example of translational research. nih.gov Biodistribution studies in mice showed high initial brain uptake, and its accumulation in σ1 receptor-rich areas of the brain was confirmed by ex vivo autoradiography. nih.govresearchgate.net These findings suggest that such radiotracers could be developed as Positron Emission Tomography (PET) imaging agents for diagnosing and monitoring the progression of neurological diseases where σ1 receptors play a role. nih.govdntb.gov.ua
The potential for clinical development is also evident in the identification of therapeutic candidates like (-)-29 ((-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane). nih.gov Having demonstrated potent antiamnesic activity and M1 receptor selectivity in preclinical models, it was selected for clinical studies for Alzheimer's disease. nih.gov This progression from bench to potential bedside application highlights the therapeutic promise of this scaffold.
Future translational efforts will focus on optimizing the pharmacokinetic and safety profiles of lead compounds, conducting further preclinical efficacy studies in relevant disease models, and ultimately, moving the most promising candidates into human clinical trials.
常见问题
Q. What are the standard synthetic routes for 1-Oxa-8-azaspiro[4.5]decane hydrochloride, and what key parameters influence reaction efficiency?
The synthesis typically involves spirocyclization strategies, such as reacting amines with epoxy or carbonyl precursors. For example, analogous methods use 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid under acidic conditions to form the spirocyclic core, followed by HCl salt formation . Critical parameters include reaction temperature (optimized at 50–80°C), solvent choice (tetrahydrofuran or ethanol for solubility), and stoichiometric control to prevent side reactions like ring-opening. Flow chemistry has been applied to improve scalability and reproducibility in related spirocyclic compounds, suggesting potential for this method .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Structural validation relies on:
- NMR : and NMR to identify spirocyclic protons (e.g., δ 3.5–4.0 ppm for oxa/aza ring protons) and confirm absence of impurities.
- HRMS : To verify molecular weight (e.g., [M+H] = 190.1 for CHNO·HCl).
- XRD or FTIR : For crystalline structure analysis and functional group identification (e.g., carbonyl or amine stretches). Cross-referencing with canonical SMILES (e.g.,
C1CC2(CCOCC2)NC1.Cl) ensures alignment with expected connectivity .
Q. What are the recommended storage conditions and solubility profiles for maintaining the stability of this compound in experimental settings?
- Storage : Keep in airtight containers at 2–8°C in a dry, well-ventilated environment to prevent hygroscopic degradation .
- Solubility : Soluble in polar solvents (e.g., water, ethanol, DMSO) but may precipitate in nonpolar solvents. Pre-saturate solvents with inert gas (N) to avoid oxidative side reactions .
Advanced Research Questions
Q. What reaction mechanisms are involved in the functionalization of this compound, particularly in oxidation and substitution reactions?
- Oxidation : The oxa ring’s ether oxygen can undergo cleavage under strong oxidizing agents (e.g., KMnO), yielding carboxylic acids or ketones.
- Substitution : The azaspiro nitrogen can act as a nucleophile, enabling alkylation or acylation. For example, reaction with methyl iodide forms quaternary ammonium salts, critical for bioactive derivatives .
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces unsaturated bonds while preserving the spirocyclic core .
Q. How do structural modifications in 1-Oxa-8-azaspiro[4.5]decane derivatives affect their biological activity, and what SAR studies have been conducted?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Oxa ring substitution : Introducing electron-withdrawing groups (e.g., fluorine at position 3) enhances enzyme inhibition (e.g., carbonic anhydrase) by increasing electrophilicity .
- Azaspiro expansion : Larger spiro rings (e.g., 6-membered) reduce bioavailability due to steric hindrance, while smaller rings improve target binding .
Q. When encountering contradictory data in biological assays involving this compound, what experimental validations are critical for resolving discrepancies?
- Replication : Repeat assays under identical conditions (pH, temperature, solvent).
- Controls : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay sensitivity.
- Orthogonal assays : Use complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm results .
Q. What advanced analytical techniques are recommended for assessing the purity and stereochemical configuration of this compound?
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 220–254 nm) quantify purity (>98%).
- Chiral chromatography : To resolve enantiomers if asymmetric synthesis is employed.
- X-ray crystallography : Definitive confirmation of stereochemistry and crystal packing .
Q. What are the primary challenges in scaling up the synthesis of this compound, and how can flow chemistry approaches mitigate these issues?
Challenges include exothermic reactions causing decomposition and low yields due to intermediate instability. Flow chemistry enables precise temperature control and rapid mixing, improving reproducibility. For example, continuous-flow biocatalytic transaminase systems have been used for gram-scale synthesis of related spiroamines .
Q. How can researchers elucidate the inhibitory mechanisms of this compound against specific enzymes using computational and experimental methods?
- Molecular docking : Predict binding modes with enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina.
- Kinetic assays : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition.
- Site-directed mutagenesis : Identify critical residues in enzyme active sites that interact with the compound .
Q. What strategies are effective in minimizing side reactions (e.g., ring-opening) during the derivatization of this compound?
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Low-temperature reactions : Perform alkylation/acylation at 0–10°C to stabilize the spirocyclic structure.
- Solvent optimization : Use aprotic solvents (e.g., DMF) to avoid nucleophilic attack on the oxa ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
